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Compound of Interest

Compound Name: Bromofumaric acid

CAS No.: 644-80-4

Cat. No.: B1361242

Get Quote

Executive Summary
This guide provides a technical comparison between Bromofumaric Acid Derivatives (Br-

FADs) and their non-halogenated counterparts, primarily Fumaric Acid Esters (FAEs) like

Dimethyl Fumarate (DMF). While DMF is a clinically established therapeutic (e.g., for Multiple

Sclerosis and Psoriasis), brominated derivatives represent a specialized class of "chemical

warheads" used primarily in drug discovery to probe covalent protein interactions and enhance

antimicrobial potency.

Key Finding: The introduction of a bromine atom at the vinylic position fundamentally alters the

pharmacodynamics from a reversible Michael acceptor (DMF) to a potentially irreversible

alkylating agent (Br-FAD), significantly increasing electrophilicity and lipophilicity while reducing

metabolic stability.

Chemical Basis of Activity: The "Warhead"
Comparison
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To understand the biological divergence, one must analyze the electrophilic nature of the

central alkene.

Electrophilicity and Mechanism
Dimethyl Fumarate (DMF): Acts as a "soft" electrophile. It modifies cysteine residues (e.g.,

Cys151 on Keap1) via a Michael Addition. This reaction is often reversible under

physiological conditions (retro-Michael reaction), allowing for a pulsatile signaling effect

without permanent protein damage.

Bromofumarates: The bromine atom is electron-withdrawing (inductive effect, -I), which

lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the double

bond significantly more reactive toward nucleophiles (thiols). Furthermore, Bromine is a

potential leaving group. This allows for an Addition-Elimination mechanism, leading to stable,

irreversible thioether formation.

Comparative Physicochemical Profile
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Therapeutic Applications & Experimental Data[1][2]
[3][4][5]
Nrf2 Pathway Activation (Anti-inflammatory)
Both compound classes activate the Nrf2 antioxidant pathway, but through distinct kinetics.

DMF alkylates Keap1, preventing Nrf2 ubiquitination. Br-FADs, being more potent electrophiles,
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alkylate Keap1 more rapidly but often exhibit higher cytotoxicity due to "off-target" alkylation of

other cellular thiols (e.g., Glutathione depletion).

Experimental Insight: In comparative assays, Br-FADs often show a lower IC50 for Nrf2

induction but a narrower therapeutic index compared to DMF.

Antimicrobial Activity
Bromofumaric derivatives historically outperform simple fumarates in direct antimicrobial

assays.

Mechanism: The enhanced lipophilicity allows Br-FADs to penetrate bacterial cell walls

(particularly Gram-positive) more effectively. Once inside, the highly reactive double bond

depletes bacterial thiol pools (e.g., Mycothiol or Bacillithiol), leading to redox collapse.

Data Trend: Studies on halogenated organic acids indicate that alpha-bromo derivatives can

exhibit 2-5x lower Minimum Inhibitory Concentrations (MIC) against S. aureus compared to

non-halogenated analogs [1, 2].

Covalent Enzyme Inhibition
Br-FADs are utilized as "suicide inhibitors" or activity-based probes. Unlike DMF, which may

dissociate, the Br-FAD scaffold can lock an enzyme active site.

Case Study: In the design of covalent inhibitors for kinases (e.g., BTK), fumarate-based

warheads are used to target non-catalytic cysteines.[1] Introducing a bromine creates a

"harder" warhead for probing active site reactivity during lead optimization [3, 4].

Visualizing the Mechanism
The following diagram illustrates the divergent reaction pathways of Cysteine (protein thiol) with

DMF versus Bromofumarate.
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Caption: Figure 1. Mechanistic divergence: DMF forms a saturated succinate adduct

(reversible), whereas Bromofumarate can undergo addition-elimination to form a stable vinyl

thioether.

Experimental Protocols
To objectively compare these derivatives, researchers must control for spontaneous hydrolysis.

Protocol A: Comparative Cysteine Reactivity Assay
(GSH-Depletion)
This assay quantifies the electrophilic potency (k_inact) of the derivatives.

Preparation: Prepare 10 mM stock solutions of DMF and Dimethyl Bromofumarate in DMSO.

Reaction Mix: In a 96-well plate, mix compound (50 µM final) with reduced Glutathione

(GSH, 50 µM) in PBS (pH 7.4).

Incubation: Incubate at 37°C.

Detection: At time points (0, 15, 30, 60 min), add Ellman’s Reagent (DTNB).

Readout: Measure Absorbance at 412 nm. The rate of signal loss corresponds to GSH

depletion.
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Expected Result: Bromofumarate will deplete GSH >2x faster than DMF.

Protocol B: Synthesis of Dimethyl Bromofumarate
Standard synthesis for generating the brominated derivative for testing.

Starting Material: Dimethyl fumarate (1.0 eq) in CCl4 or CHCl3.

Bromination: Add Br2 (1.0 eq) dropwise under reflux to form the dibromosuccinate

intermediate.

Elimination: Treat the intermediate with Triethylamine (Et3N) or NaOAc in methanol to induce

dehydrobromination.

Purification: Recrystallize from ethanol.

Validation: Confirm structure via 1H-NMR (Loss of symmetry compared to DMF; appearance

of singlet vinylic proton).

Biological Pathway Visualization (Nrf2)
The primary biological target for these compounds is the Keap1-Nrf2 pathway.
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Caption: Figure 2. Nrf2 Activation Pathway.[2] Electrophilic attack on Keap1 releases Nrf2,

driving antioxidant gene expression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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